tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19797567
InChI: InChI=1S/C17H31N3O3/c1-11(18)15(21)20(12-9-10-12)14-8-6-5-7-13(14)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)
SMILES:
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol

tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate

CAS No.:

Cat. No.: VC19797567

Molecular Formula: C17H31N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate -

Specification

Molecular Formula C17H31N3O3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[2-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C17H31N3O3/c1-11(18)15(21)20(12-9-10-12)14-8-6-5-7-13(14)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)
Standard InChI Key IGBIOXWDAXCXNG-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C1CC1)C2CCCCC2NC(=O)OC(C)(C)C)N

Introduction

Synthesis of Similar Compounds

The synthesis of complex organic compounds like tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate often involves multiple steps, including protection and deprotection of functional groups, peptide bond formation, and stereoselective reactions. For instance, the use of di-tert-butyl dicarbonate (Boc2O) is common for protecting amino groups, while tert-butyl esters are used to protect carboxylic acids .

Synthesis Steps for Similar Compounds:

  • Protection of Amino Groups: Using Boc2O to form a tert-butoxycarbonyl (Boc) protected amine.

  • Formation of Amide Bonds: Utilizing coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) to link the cyclohexyl and propanamido moieties.

  • Deprotection of Boc Group: Typically achieved with acidic conditions, such as trifluoroacetic acid (TFA) or methanesulfonic acid, to reveal the free amine .

Potential Biological Activities:

  • Enzyme Inhibition: Compounds with amide and carbamate functionalities can act as inhibitors for various enzymes involved in disease pathways.

  • Receptor Binding: The cyclohexyl ring may participate in hydrophobic interactions with protein receptors.

Analytical Techniques

Analytical techniques such as NMR spectroscopy (1H and 13C) and mass spectrometry are crucial for characterizing the structure and purity of complex organic compounds like tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate.

Analytical Data:

TechniqueDescription
1H NMRProvides information on the hydrogen environment and stereochemistry.
13C NMROffers insights into the carbon skeleton and functional groups.
Mass SpectrometryUsed to determine the molecular weight and fragmentation pattern.

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